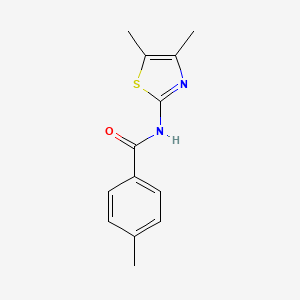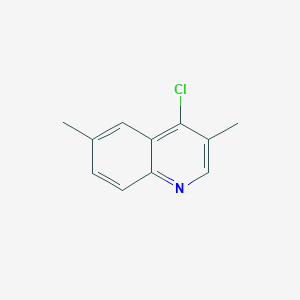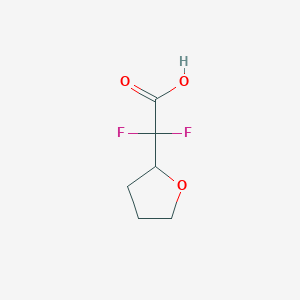
Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Benzamide, N-(4,5-diméthyl-2-thiazolyl)-4-méthyl-(9CI) est un composé organique caractérisé par sa structure de base benzamide, substituée par un groupe 4,5-diméthyl-2-thiazolyl et un groupe méthyle supplémentaire en position quatre.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du Benzamide, N-(4,5-diméthyl-2-thiazolyl)-4-méthyl-(9CI) implique généralement les étapes suivantes :
Formation du cycle thiazole : Le cycle thiazole peut être synthétisé par la synthèse de Hantzsch thiazole, qui implique la condensation d’α-halocétone avec des thioamides.
Réactions de substitution : La substitution 4,5-diméthyle sur le cycle thiazole peut être obtenue par des réactions d’alkylation sélectives.
Amidation : La dernière étape implique la formation de la structure benzamide en faisant réagir le thiazole substitué avec le chlorure de benzoyle en conditions basiques.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l’accent sur la maximisation du rendement et de la pureté. Cela inclut souvent l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Types de réactions :
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthyle, conduisant à la formation d’acides carboxyliques ou d’aldéhydes.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle du benzamide, le transformant potentiellement en amine.
Substitution : Le cycle thiazole peut participer à des réactions de substitution électrophile et nucléophile, permettant une fonctionnalisation ultérieure.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome) et les nucléophiles (par exemple, les amines) sont utilisés dans des conditions contrôlées.
Principaux produits :
Produits d’oxydation : Acides carboxyliques, aldéhydes.
Produits de réduction : Amines.
Produits de substitution : Différents thiazoles et benzamides substitués.
Chimie :
Catalyse : Le composé peut agir comme un ligand en chimie de coordination, facilitant divers processus catalytiques.
Science des matériaux : Il peut être utilisé dans la synthèse de nouveaux polymères et matériaux avec des propriétés électroniques spécifiques.
Biologie :
Inhibition enzymatique : Le composé peut servir d’inhibiteur pour certaines enzymes, ce qui le rend utile dans les études biochimiques.
Sondes moléculaires : Il peut être utilisé comme sonde moléculaire pour étudier les voies et les interactions biologiques.
Médecine :
Développement de médicaments : En raison de ses caractéristiques structurelles, le composé est un candidat pour le développement de médicaments, en particulier pour cibler des protéines ou des voies spécifiques dans les maladies.
Industrie :
Agriculture : Il peut être utilisé dans le développement de produits agrochimiques, tels que les pesticides ou les herbicides.
Pharmaceutiques : Le composé peut être un précurseur ou un intermédiaire dans la synthèse d’agents pharmaceutiques.
Mécanisme D'action
Le mécanisme d’action du Benzamide, N-(4,5-diméthyl-2-thiazolyl)-4-méthyl-(9CI) dépend de son application spécifique. Dans l’inhibition enzymatique, il peut se lier au site actif de l’enzyme, bloquant l’accès du substrat et inhibant ainsi l’activité de l’enzyme. Les cibles moléculaires et les voies impliquées varient en fonction du contexte biologique, mais comprennent souvent des protéines clés et des voies de signalisation pertinentes pour l’utilisation prévue du composé.
Composés similaires :
- Benzamide, N-(4,5-diméthyl-2-thiazolyl)-3-méthyl- (9CI)
- Benzamide, N-(4,5-diméthyl-2-thiazolyl)-2-méthyl- (9CI)
Comparaison :
- Différences structurelles : La position du groupe méthyle sur le cycle benzamide varie entre ces composés, ce qui peut influencer leur réactivité chimique et leur activité biologique.
Comparaison Avec Des Composés Similaires
- Benzamide, N-(4,5-dimethyl-2-thiazolyl)-3-methyl- (9CI)
- Benzamide, N-(4,5-dimethyl-2-thiazolyl)-2-methyl- (9CI)
Comparison:
- Structural Differences: The position of the methyl group on the benzamide ring varies among these compounds, which can influence their chemical reactivity and biological activity.
- Unique Features: Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) is unique due to its specific substitution pattern, which may confer distinct properties in terms of stability, solubility, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
550352-29-9 |
|---|---|
Formule moléculaire |
C13H14N2OS |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-6-11(7-5-8)12(16)15-13-14-9(2)10(3)17-13/h4-7H,1-3H3,(H,14,15,16) |
Clé InChI |
RVOACIYUGQHFQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B12122408.png)
amine](/img/structure/B12122411.png)
![(4E)-5-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12122412.png)


![1H-1,2,4-Triazol-3-amine, 5-[[(4-methylphenyl)methyl]sulfonyl]-](/img/structure/B12122429.png)
![2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate](/img/structure/B12122434.png)


